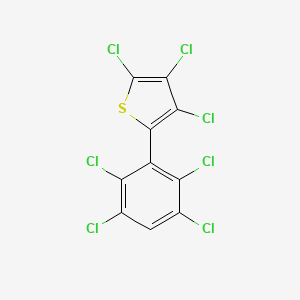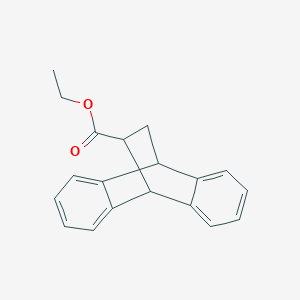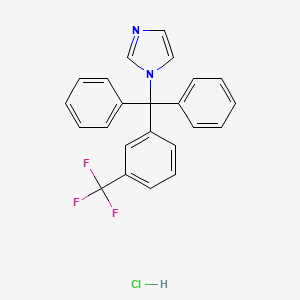![molecular formula C24H40O2 B15075646 1-[4-(Hexadecyloxy)phenyl]ethanone CAS No. 17788-58-8](/img/structure/B15075646.png)
1-[4-(Hexadecyloxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Hexadecyloxy)phenyl]ethanone is a chemical compound with the molecular formula C24H40O2 It is known for its unique structure, which includes a phenyl ring substituted with a hexadecyloxy group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexadecyloxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Hexadecyloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-[4-(Hexadecyloxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Hexadecyloxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexadecyloxy group can interact with lipid membranes, affecting membrane fluidity and function. These interactions contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-[4-(Hexadecyloxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Decyloxy)phenyl]ethanone: Similar structure but with a shorter alkyl chain.
1-[4-(Methoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of a hexadecyloxy group.
1-[4-(Phenylmethoxy)phenyl]ethanone: Similar structure but with a phenylmethoxy group.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
17788-58-8 |
|---|---|
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
1-(4-hexadecoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3 |
Clé InChI |
WSXOFNJPZMEVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


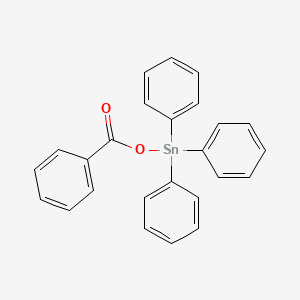
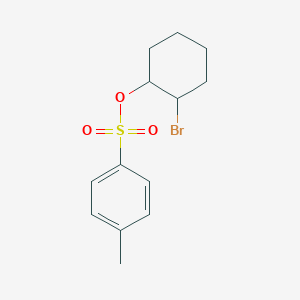
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
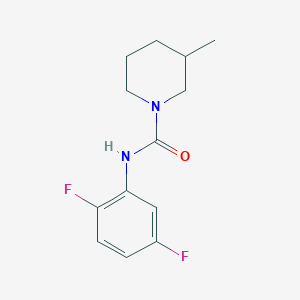
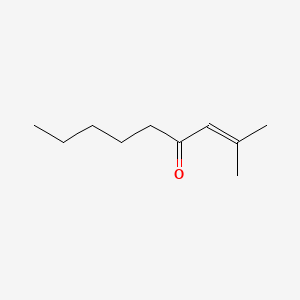
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
